molecular formula C5H10O4 B14120089 2-Deoxy-I(2)-D-threo-pentofuranose CAS No. 1204582-48-8

2-Deoxy-I(2)-D-threo-pentofuranose

Cat. No.: B14120089
CAS No.: 1204582-48-8
M. Wt: 134.13 g/mol
InChI Key: PDWIQYODPROSQH-UOWFLXDJSA-N
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Description

2-Deoxy-I(2)-D-threo-pentofuranose is a deoxy sugar, which means it is a sugar molecule that lacks one or more oxygen atoms compared to its parent sugar. This compound is a derivative of ribose, where the hydroxyl group at the second carbon is replaced by a hydrogen atom. Deoxy sugars are important in various biological processes and are found in many natural products, including antibiotics and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-I(2)-D-threo-pentofuranose typically involves the reduction of ribose derivatives. One common method is the reduction of ribose using selective deoxygenation techniques. For example, the reduction can be achieved using reagents like tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves enzymatic methods due to their specificity and efficiency. Enzymes such as deoxyribose-phosphate aldolase can be used to catalyze the formation of the deoxy sugar from simpler precursors. These enzymatic processes are typically carried out in bioreactors under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Deoxy-I(2)-D-threo-pentofuranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or acids.

    Reduction: Further reduction can lead to the formation of fully deoxygenated sugars.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of fully deoxygenated sugars.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Deoxy-I(2)-D-threo-pentofuranose has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Biology: The compound is used in studies of carbohydrate metabolism and enzyme specificity.

    Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.

    Industry: The compound is used in the production of bioactive molecules and as a starting material for the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 2-Deoxy-I(2)-D-threo-pentofuranose involves its incorporation into biological pathways where it can act as a substrate or inhibitor. In metabolic pathways, it can be phosphorylated and incorporated into nucleotides, affecting DNA and RNA synthesis. The compound can also inhibit enzymes involved in carbohydrate metabolism, leading to altered cellular processes.

Molecular Targets and Pathways:

    Enzymes: It targets enzymes such as kinases and glycosyltransferases.

    Pathways: It affects pathways involved in nucleotide synthesis and carbohydrate metabolism.

Comparison with Similar Compounds

  • 2-Deoxy-D-glucose
  • 2-Deoxy-L-ribose
  • 2-Deoxy-2-fluoro-D-glucose

Properties

CAS No.

1204582-48-8

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

(2R,4R,5R)-5-(hydroxymethyl)oxolane-2,4-diol

InChI

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4-,5-/m1/s1

InChI Key

PDWIQYODPROSQH-UOWFLXDJSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1O)CO)O

Canonical SMILES

C1C(C(OC1O)CO)O

Origin of Product

United States

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